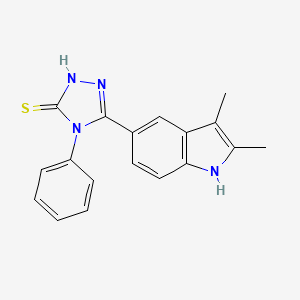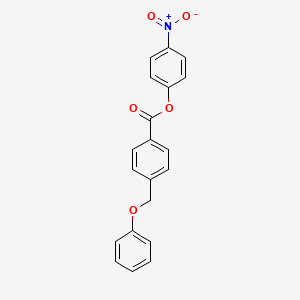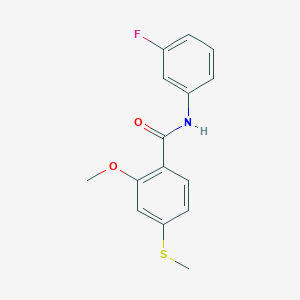
5-(2,3-dimethyl-1H-indol-5-yl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,3-dimethyl-1H-indol-5-yl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as DMPT and has been studied extensively for its biochemical and physiological effects.
作用機序
The mechanism of action of DMPT involves its interaction with the serotonergic system. DMPT acts as a potent agonist for the 5-HT2C receptor, which is a subtype of the serotonin receptor. This interaction leads to the activation of the serotonergic system, which plays a critical role in regulating mood, anxiety, and appetite.
Biochemical and Physiological Effects:
DMPT has been shown to have various biochemical and physiological effects. In livestock, DMPT has been shown to improve feed efficiency, increase weight gain, and reduce ammonia emissions. In humans, DMPT has been shown to have anxiolytic and antidepressant effects. DMPT has also been shown to modulate the serotonergic system, which plays a critical role in regulating mood, anxiety, and appetite.
実験室実験の利点と制限
DMPT has several advantages for lab experiments, including its high potency and selectivity for the 5-HT2C receptor. However, DMPT also has some limitations, including its potential toxicity and the need for careful dosing.
将来の方向性
There are several future directions for research on DMPT. One direction is to further investigate its potential as an antidepressant and anxiolytic agent. Another direction is to study its potential use in the treatment of obesity and other metabolic disorders. Additionally, further research is needed to fully understand the mechanism of action of DMPT and its potential side effects.
Conclusion:
In conclusion, DMPT is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of DMPT involves the reaction between 2,3-dimethylindole, phenylhydrazine, and thiosemicarbazide. DMPT has been extensively studied for its potential applications in agriculture, medicine, and neuroscience. Its mechanism of action involves its interaction with the serotonergic system, and it has several biochemical and physiological effects. DMPT has several advantages for lab experiments, including its high potency and selectivity for the 5-HT2C receptor, but also has some limitations. There are several future directions for research on DMPT, including its potential use as an antidepressant and anxiolytic agent, and its potential use in the treatment of obesity and other metabolic disorders.
合成法
The synthesis of DMPT involves the reaction between 2,3-dimethylindole, phenylhydrazine, and thiosemicarbazide. The reaction is carried out in the presence of a catalyst, which is usually zinc chloride or hydrochloric acid. The product is then purified using various techniques such as recrystallization or column chromatography.
科学的研究の応用
DMPT has been extensively studied for its potential applications in various fields such as agriculture, medicine, and neuroscience. In agriculture, DMPT is used as a feed additive for livestock to improve their growth and feed efficiency. In medicine, DMPT has been studied for its potential use as an antidepressant and anxiolytic agent. In neuroscience, DMPT has been studied for its potential use as a modulator of the serotonergic system.
特性
IUPAC Name |
3-(2,3-dimethyl-1H-indol-5-yl)-4-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4S/c1-11-12(2)19-16-9-8-13(10-15(11)16)17-20-21-18(23)22(17)14-6-4-3-5-7-14/h3-10,19H,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVWLWDCCGLSAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C3=NNC(=S)N3C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-[(3-ethoxybenzoyl)amino]benzoate](/img/structure/B5821918.png)
![2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5821922.png)

![N-[(2-hydroxy-7-methoxy-3-quinolinyl)methyl]-N-methylacetamide](/img/structure/B5821941.png)
![4-{5-[(2-bromo-4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5821957.png)


![N-{2-[(2-oxo-2-phenylethyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5821978.png)

![3-[(4-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5822013.png)

![2-cyclohexyl-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5822042.png)
![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B5822047.png)
![2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzamide](/img/structure/B5822054.png)